N'-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carbohydrazide group, a nitrobenzylidene moiety, and two phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3,5-diphenyl-1H-pyrrole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydrazines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, such as amino or thiol-substituted pyrrole derivatives, which can have different chemical and biological properties .
Scientific Research Applications
N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide
- N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide
- N’-(2-chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide
Uniqueness
N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrole ring and the carbohydrazide group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H17ClN4O3 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3,5-diphenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c25-21-12-11-19(29(31)32)13-18(21)15-26-28-24(30)23-20(16-7-3-1-4-8-16)14-22(27-23)17-9-5-2-6-10-17/h1-15,27H,(H,28,30)/b26-15+ |
InChI Key |
LMKOLYXEVVZASU-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.